Carbuterol

Descripción general

Descripción

Carbuterol, also known as carbuterol hydrochloride, is a short-acting β2 adrenoreceptor agonist . It belongs to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .

Molecular Structure Analysis

The molecular formula of Carbuterol is C13H21N3O3 . The molecular weight is 267.32 g/mol . The IUPAC name is (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea . The SMILES representation is O=C(Nc1cc(ccc1O)C(O)CNC©©C)N .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Carbuterol’s Scientific Research Applications

Carbuterol, chemically known as [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl] urea hydrochloride, is a beta-adrenergic bronchodilator primarily evaluated for its potential in treating respiratory conditions. Below is a detailed analysis of its unique applications across various scientific research fields.

Bronchodilator Efficacy in Respiratory Disorders: Carbuterol has been studied for its bronchodilator properties, particularly in animal models such as cats, dogs, and guinea pigs. It exhibits potent activity in relaxing tracheobronchial smooth muscle, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Cardiovascular Selectivity and Safety: Research indicates that Carbuterol is more selective for tracheobronchial smooth muscle than cardiac muscle, suggesting a lower risk of cardiovascular side effects compared to other bronchodilators. This selectivity makes it a potentially safer option for patients with pre-existing heart conditions .

Duration of Action and Potency: Compared to isoproterenol, Carbuterol has a significantly longer duration of action when administered either orally or by aerosol. Its bronchodilator potency and prolonged effect could improve patient compliance and overall treatment outcomes .

Metabolic Effects: Carbuterol has been associated with metabolic changes, including elevations in glucose, insulin, lactate, and free fatty acids levels. These effects are dose-dependent and need to be considered when prescribing to patients with metabolic disorders such as diabetes .

Acute Toxicity and Safety Margin: Acute toxicity studies in mice, rats, and guinea pigs have shown that Carbuterol has a wide safety margin. This aspect is crucial for its consideration as a therapeutic agent, as it indicates a lower risk of adverse effects at therapeutic doses .

Comparative Studies with Other Bronchodilators: Carbuterol has been compared with other bronchodilators like salbutamol and isoproterenol. It has shown equivalent or superior bronchodilator potency and a greater degree of separation between bronchodilator and cardiovascular-stimulant activity, especially after oral administration .

Mechanism of Action: The bronchodilator and cardiac activities of Carbuterol are mediated through beta-adrenergic receptor stimulation. It discriminates between the cardiac (beta-1) and tracheobronchial smooth muscle (beta-2) receptors, which is pivotal for its selective action .

Potential Use in Human Medicine: While the majority of studies have been conducted in animal models, the results suggest that Carbuterol could be a potentially useful agent in human medicine. Its selectivity, efficacy, and safety profile warrant further clinical trials to establish its role in treating respiratory disorders .

Mecanismo De Acción

Target of Action

Carbuterol is a short-acting β2 adrenoreceptor agonist . The primary targets of Carbuterol are the β2 adrenergic receptors located primarily in the bronchial smooth muscle . These receptors play a crucial role in mediating bronchodilation, which is the expansion of the bronchial air passages.

Mode of Action

Carbuterol interacts with its targets, the β2 adrenergic receptors, leading to bronchodilation . This interaction results in the relaxation of bronchial smooth muscle, which helps to open up the airways and improve airflow . This makes it easier for individuals with conditions like asthma to breathe.

Biochemical Pathways

As a β2 adrenoreceptor agonist, it is likely to involve the activation of adenylate cyclase and the increase in cyclic amp in bronchial smooth muscle cells This leads to the relaxation of bronchial smooth muscle and bronchodilation

Result of Action

The primary molecular and cellular effect of Carbuterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to open up the airways and improve airflow, making it easier for individuals with conditions like asthma to breathe .

Propiedades

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34866-46-1 (mono-hydrochloride) | |

| Record name | Carbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00865737 | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbuterol | |

CAS RN |

34866-47-2 | |

| Record name | Carbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

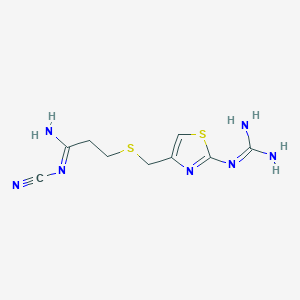

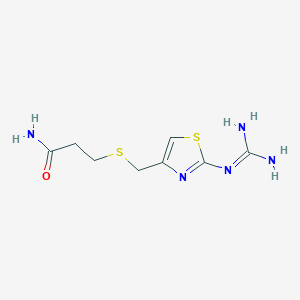

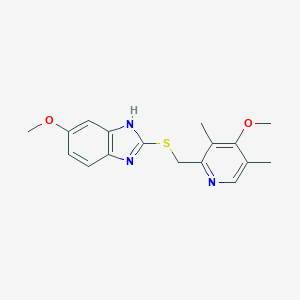

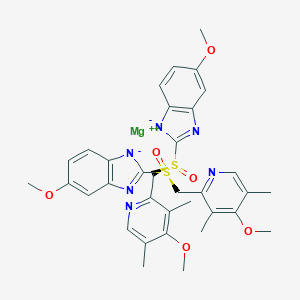

Feasible Synthetic Routes

Q & A

A: Carbuterol is a β2-adrenergic agonist, meaning it selectively binds to and activates β2-adrenergic receptors. [, , , ] These receptors are primarily found in smooth muscle cells lining the airways. Upon activation, carbuterol initiates a signaling cascade that ultimately leads to smooth muscle relaxation, resulting in bronchodilation and improved airflow. [, ]

A: While some studies initially suggested differences, in vitro experiments using guinea pig trachea and blood vessels demonstrated that the trachea-blood vessel selectivity of β-adrenoceptor stimulants like carbuterol is likely due to the influence of extraneuronal uptake (ENU), rather than inherent differences in the receptors themselves. []

A: Yes, studies in rats have shown that subcutaneous injections of carbuterol can elicit a dipsogenic effect, meaning it increases thirst. This effect is dose-dependent and appears to be mediated by the stimulation of the renin-angiotensin system. []

A: While some β2-agonists like isoproterenol increase cyclic AMP levels in bovine tracheal muscle alongside relaxation, carbuterol and salbutamol were found to relax the muscle without significantly impacting cyclic AMP content. [, ] This suggests that alternative pathways may contribute to their bronchodilatory effects.

ANone: The molecular formula of carbuterol hydrochloride is C18H30ClN3O3, and its molecular weight is 371.9 g/mol.

A: Carbuterol exhibits a complex degradation pattern in aqueous solutions, primarily influenced by pH. At extreme pH values (very acidic or basic), specific acid and base catalyses dominate the degradation process. [] Intramolecular catalysis plays a significant role, with both protonated and unprotonated phenolic groups participating in the reaction. [] The primary degradation pathway involves the cyclization of carbuterol, forming a derivative through the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in ammonia expulsion. []

A: The specific structural features of carbuterol, including the tert-butylamino group and the urea group, are crucial for its β2-adrenergic receptor selectivity and bronchodilatory activity. These groups interact with specific amino acid residues in the receptor binding pocket, leading to receptor activation and downstream signaling. [, , ]

A: Carbuterol is typically formulated as an aerosol for inhalation or as tablets for oral administration. [, , , , , , , ] Specific formulation strategies are employed to optimize drug delivery and enhance its therapeutic efficacy. These strategies may include the use of excipients to improve solubility, stabilize the drug against degradation, or enhance its absorption and bioavailability. [, ]

A: Inhaled carbuterol exhibits a longer duration of action compared to some other β2-agonists like isoproterenol and hexoprenaline. This prolonged effect is attributed to its slower rate of metabolism and elimination from the body. [, , ] Studies have shown that the bronchodilatory effects of inhaled carbuterol can persist for up to 8 hours. [, ]

A: Carbuterol can be administered via inhalation or orally. [, , , , , , , ] Inhalation allows for direct delivery to the lungs, resulting in a faster onset of action and potentially fewer systemic side effects. [, , ] Oral administration, while convenient, is associated with a slower onset and a longer duration of action. [, , ]

A: Preclinical studies have utilized various animal models, including guinea pigs and dogs, to investigate the bronchodilatory effects of carbuterol and its impact on tracheal mucous velocity. [, , ] These studies have provided valuable insights into the drug's mechanism of action and its potential therapeutic benefits.

A: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of carbuterol in patients with asthma. [, , , , , , , , , ] These studies have generally demonstrated that carbuterol, administered either orally or via inhalation, effectively improves lung function and reduces asthma symptoms.

A: Various analytical methods have been developed and validated for the detection and quantification of carbuterol in biological matrices, including urine and animal tissues. [, , , , ] These methods often involve a combination of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection. [, , , ] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific techniques commonly employed for carbuterol analysis. [, , ]

A: Yes, researchers have developed sensitive immunochromatographic strips for the rapid detection of carbuterol and other β-agonists in various matrices. [] These strips utilize highly specific monoclonal antibodies, such as 3G10, that exhibit broad cross-reactivity with multiple β-agonists, including carbuterol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

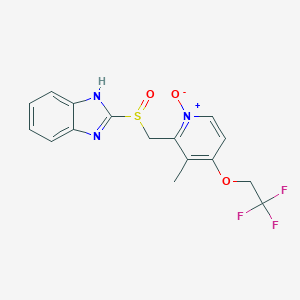

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)